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Abstract
Genz-112638, chemically known as eliglustat tartrate and marketed under the trade name

Cerdelga®, is a potent, specific, and orally administered inhibitor of glucosylceramide

synthase.[1][2][3][4] This document provides a comprehensive technical overview of the

discovery and development of Genz-112638, from its conceptualization as a substrate

reduction therapy for Gaucher disease to its approval as a first-line treatment. Detailed

experimental methodologies, quantitative preclinical and clinical data, and visualizations of its

mechanism of action and development pathway are presented to offer a complete resource for

researchers and professionals in drug development.

Introduction: The Rationale for Substrate Reduction
Therapy
Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency

in the enzyme glucocerebrosidase.[5] This deficiency leads to the accumulation of its substrate,

glucosylceramide, within the lysosomes of macrophages, forming what are known as "Gaucher

cells."[5] The infiltration of these cells into various organs, including the spleen, liver, and bone

marrow, results in a range of clinical manifestations such as hepatosplenomegaly, anemia,

thrombocytopenia, and skeletal disease.[5][6]
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For many years, the standard of care for Gaucher disease type 1 has been enzyme

replacement therapy (ERT), which involves intravenous infusions of a recombinant form of

glucocerebrosidase.[5] While effective, the need for regular intravenous administration

prompted the search for alternative, orally available treatments. Substrate reduction therapy

(SRT) emerged as a promising alternative therapeutic strategy.[5] SRT aims to inhibit the

synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates in

the lysosomes and mitigating the downstream pathology of the disease.[5][7] Genz-112638

was developed based on this principle, targeting the enzyme glucosylceramide synthase,

which catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[1][3][8]

Discovery and Preclinical Development
The journey to discover Genz-112638 began with the exploration of inhibitors for

glucosylceramide synthase in the 1990s.[9] After licensing patents from the University of

Michigan in 2000, Genzyme Corp. further developed these initial findings.[9]

Lead Optimization and In Vitro Potency
Genz-112638 (eliglustat) is a glucosylceramide analogue that was specifically designed to

inhibit glucosylceramide synthase.[3][8] Preclinical studies demonstrated its high potency and

specificity.

Parameter Value Cell Line Reference

IC50 (GCS Inhibition) 20 nM Intact MDCK cells [1][4]

IC50 (GCS Inhibition) 24 nM K562 cells [10]

Table 1: In Vitro Potency of Genz-112638

The compound showed limited or no activity against a variety of glycosidases, including

sucrase and maltase, at concentrations up to 10 μM, highlighting its specificity for

glucosylceramide synthase.[1]

Preclinical Pharmacology in Animal Models
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Preclinical studies in various animal models, including mice, rats, and dogs, were conducted to

assess the in vivo efficacy and pharmacokinetics of Genz-112638. Oral administration of the

compound led to significant, dose-related decreases in glucosylceramide content in the spleen,

kidney, and liver.[1] In rodent models, Genz-112638 was found to be rapidly metabolized, with

a half-life of 15–45 minutes.[1]

Mechanism of Action
Genz-112638 acts as a specific inhibitor of glucosylceramide synthase, the enzyme

responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose.[1][3] By

blocking this initial step in the glycosphingolipid synthesis pathway, eliglustat reduces the

production of glucosylceramide, thereby lessening its accumulation in the lysosomes of

patients with Gaucher disease.[1][11]
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Caption: Mechanism of action of Genz-112638 in Gaucher disease.

Clinical Development
The clinical development of Genz-112638 encompassed a series of Phase I, II, and III trials to

evaluate its safety, pharmacokinetics, and efficacy in both healthy volunteers and patients with

Gaucher disease type 1.
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Phase I Studies in Healthy Volunteers
Three Phase I studies involving 99 healthy volunteers assessed the safety, tolerability, and

pharmacokinetics of Genz-112638.[12] The studies evaluated escalating single doses (up to 20

mg/kg) and multiple doses (up to 200 mg twice daily).[12] The results showed that the drug was

well-tolerated, with mild to moderate adverse events such as nausea, dizziness, and vomiting

increasing in frequency with higher doses.[12]

Pharmacokinetic Parameters in Healthy Volunteers:

Parameter Value Note Reference

Time to Maximum

Plasma Concentration

(Tmax)

~2 hours - [12]

Terminal Half-life ~6 hours Monophasic decline [12]

Effect of Food Not significant
On rate or extent of

absorption
[12]

Steady State Reached at ~60 hours
With twice-daily

dosing
[12]

Table 2: Pharmacokinetic Profile of Genz-112638 in Healthy Volunteers

A key finding from these early studies was the influence of cytochrome P450 2D6 (CYP2D6)

metabolizer status on drug exposure, with slower metabolizers showing higher plasma

concentrations.[12] This led to the incorporation of CYP2D6 genotyping in subsequent clinical

trials and prescribing information.[13]

Phase II Study in Gaucher Disease Type 1 Patients
A multinational, open-label, single-arm Phase II study enrolled 26 patients with Gaucher

disease type 1 to evaluate the efficacy, safety, and pharmacokinetics of Genz-112638.[2][14]

Patients received either 50 mg or 100 mg twice daily.[2]

Key Efficacy Outcomes from the Phase II Study (at 3 years):
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Parameter
Baseline
(Mean ± SD)

Change after 3
Years (Mean ±
SD)

% Change Reference

Hemoglobin

(g/dL)
11.3 ± 1.63 +2.6 ± 1.39 - [6]

Platelet Count

(x10^9/L)
70,000 ± 21,700 - +91% ± 65.9% [6]

Spleen Volume

(multiples of

normal)

16.8 ± 9.5 - -61% ± 12.2% [6]

Liver Volume

(multiples of

normal)

1.7 ± 0.5 - -29% ± 15.8% [6]

Table 3: Long-term Efficacy Results from the Phase II Clinical Trial

The study demonstrated clinically meaningful improvements in hematologic and visceral

parameters, and the drug was well-tolerated over the long term.[6]

Phase III Clinical Trials
Two pivotal Phase III trials, ENGAGE and ENCORE, were conducted to establish the efficacy

and safety of Genz-112638 for the treatment of Gaucher disease type 1.[13]

The ENGAGE trial was a randomized, double-blind, placebo-controlled study involving 40

treatment-naïve patients.[13][15] The primary endpoint was the percent change in spleen

volume after 9 months of treatment.[13]

Primary and Secondary Efficacy Outcomes from the ENGAGE Trial (at 9 months):
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Parameter

Genz-
112638
(Mean
Change)

Placebo
(Mean
Change)

Treatment
Difference

p-value Reference

Spleen

Volume (%

change)

-28% +2% -30% <0.0001 [13]

Hemoglobin

(g/dL)
+1.22 - - <0.0001 [16]

Liver Volume

(% change)
-6.6% - - 0.0072 [16]

Platelet

Count (%

change)

+41% - - <0.0001 [16]

Table 4: Efficacy Results from the ENGAGE Phase III Clinical Trial

Long-term data from the open-label extension of the ENGAGE trial showed sustained

improvements in all clinical manifestations for up to 4.5 years.[15]

The ENCORE trial was a randomized, open-label, non-inferiority study that compared Genz-

112638 to imiglucerase (an ERT) in 159 patients who were already stabilized on ERT.[17] The

primary endpoint was the percentage of patients who remained stable after 12 months of

treatment based on a composite of spleen volume, liver volume, hemoglobin, and platelet

count.[3]

The results demonstrated that Genz-112638 was non-inferior to imiglucerase in maintaining

disease stability in this patient population.[18]

Drug Development and Approval Workflow
The development of Genz-112638 followed a structured path from initial discovery to regulatory

approval.
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Caption: The discovery and development workflow of Genz-112638.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b597556?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b597556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Genz-112638, as Cerdelga, received its first global approval from the U.S. Food and Drug

Administration (FDA) in August 2014 for the long-term treatment of adult patients with Gaucher

disease type 1.[9][19][20]

Experimental Protocols
Chemical Synthesis of Genz-112638 (Eliglustat)
A detailed synthesis of eliglustat has been described in the literature. One common route

begins with the reaction of bromoacetyl bromide with phenol, followed by cyclization with (S)-

(+)-phenylglycinol to form 5(S)-phenylmorpholin-2-one.[8] This intermediate then undergoes a

series of reactions including coupling with benzodioxane-6-carboxaldehyde, opening of the

resulting adduct with pyrrolidine, reduction, and finally coupling with an octanoic acid derivative

to yield eliglustat.[8]

Glucosylceramide Synthase Inhibition Assay
The inhibitory activity of Genz-112638 on glucosylceramide synthase can be determined using

a cell-based assay. A common method involves measuring the effect of the compound on the

cell surface levels of gangliosides GM1 and GM3, which are downstream products of

glucosylceramide, in cell lines such as K562 or B16/F10.[10]

Protocol Outline:

Cell Culture: Culture K562 or B16/F10 cells in appropriate media.

Compound Incubation: Incubate the cells with varying concentrations of Genz-112638 (e.g.,

0.6-1000 nM) for 72 hours.

Staining: Harvest the cells and stain for cell surface GM1 or GM3 using a fluorescently

labeled cholera toxin subunit B or a specific antibody, respectively.

Flow Cytometry: Quantify the fluorescence of the stained cells using a flow cytometer.

IC50 Determination: Calculate the IC50 value, which is the concentration of Genz-112638

that causes a 50% reduction in cell surface ganglioside levels.[10]

Clinical Trial Methodologies
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The Phase II trial was an open-label, single-arm study in 26 adult patients with Gaucher

disease type 1 who had not been on treatment for the previous 12 months.[6] Key inclusion

criteria included splenomegaly with thrombocytopenia and/or anemia.[2] The primary efficacy

endpoint was a composite, requiring improvement in at least two of the following three

parameters after 52 weeks: hemoglobin level, platelet count, and spleen volume.[5]

The ENGAGE trial was a randomized, double-blind, placebo-controlled, multinational study in

40 treatment-naïve adult patients with Gaucher disease type 1.[13] Patients were required to

have splenomegaly in addition to thrombocytopenia and/or anemia at entry.[13] Participants

were randomized 1:1 to receive either Genz-112638 (50 or 100 mg twice daily based on

plasma concentrations) or a placebo for 9 months.[13] The primary efficacy endpoint was the

percentage change in spleen volume from baseline to 9 months.[13]

The ENCORE trial was a randomized, open-label, active-controlled, non-inferiority, multicenter

study in 159 adult patients with Gaucher disease type 1 who had been previously treated and

stabilized with ERT for at least 3 years.[3] Patients were randomized 2:1 to either switch to

Genz-112638 or continue on imiglucerase for a 12-month primary analysis period.[19] The

primary endpoint was the percentage of patients who remained stable across a composite of

four clinical parameters: spleen volume, liver volume, hemoglobin concentration, and platelet

count.[3]

Conclusion
The discovery and development of Genz-112638 (eliglustat tartrate) represents a significant

advancement in the treatment of Gaucher disease type 1. Through a well-defined development

program, from targeted preclinical studies to robust Phase III clinical trials, Genz-112638 has

been established as a safe and effective oral substrate reduction therapy. Its approval provides

a valuable and more convenient alternative to intravenous enzyme replacement therapy for a

broad population of adult patients, marking a successful translation of the substrate reduction

concept into a clinically meaningful therapeutic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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